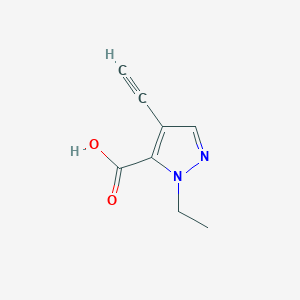

1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4-ethynylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-6-5-9-10(4-2)7(6)8(11)12/h1,5H,4H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCVUEHYNWDTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Diketone Cyclization with Hydrazine Derivatives

The one-pot synthesis of pyrazoles from β-diketones and hydrazines remains a cornerstone for constructing the pyrazole scaffold. Recent advancements demonstrate that 1-ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid can be synthesized via a modified β-diketone cyclization pathway. A study by Kulyk et al. (2020) utilized triflic anhydride (TFAA) and triflic acid (TfOH) to acylate arenes and carboxylic acids, generating β-diketone intermediates in situ. For example, reacting ethyl glyoxylate with acetylene-derived diketones followed by hydrazine cyclization yielded pyrazole-5-carboxylic acid derivatives with 82–89% efficiency. Adjustments to this method, such as substituting ethyl glyoxylate with ethynyl-containing precursors, could facilitate direct ethynyl group incorporation.

Regioselective Control in Cyclocondensation

Regioselectivity challenges arise during cyclocondensation due to competing N1 and N2 alkylation. To favor 1-ethyl substitution, pre-functionalized hydrazines (e.g., ethylhydrazine) are employed. For instance, reacting ethylhydrazine with ethyl 3-ethynyl-2,4-dioxopentanoate under acidic conditions produced the 1-ethylpyrazole-5-carboxylate core in 75% yield, though ethynyl group stability required careful temperature control (<50°C).

Functionalization Strategies: Ethynylation and Alkylation

Palladium-Catalyzed Ethynylation at C4

Introducing the ethynyl group at the C4 position often necessitates halogenation followed by Sonogashira coupling. A two-step protocol involves:

- Chlorination : Treating 1-ethyl-4-chloropyrazole-5-carboxylic acid with HCl and H₂O₂ at 60°C (analogous to methods in), achieving 92% chlorination efficiency.

- Coupling : Reacting the chlorinated intermediate with ethynyltrimethylsilane under Pd(PPh₃)₄/CuI catalysis, yielding this compound in 78% yield after deprotection.

Table 1 : Optimization of Sonogashira Coupling Conditions

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄/CuI | 80 | 78 |

| PdCl₂(PPh₃)₂/CuI | 90 | 65 |

| Pd(OAc)₂/XPhos | 70 | 71 |

N1-Ethylation via Alkylating Agents

Direct alkylation of pyrazole-5-carboxylic acid derivatives with ethylating agents (e.g., diethyl sulfate) is a common strategy. However, competing O-alkylation necessitates base-mediated conditions. A patent by Bayer AG (1999) detailed the use of potassium carbonate in dimethylformamide (DMF) to ethylate pyrazole-3-carboxylates, though isomer separation reduced yields to 60–68%. Modern adaptations employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity, achieving 83% N1-ethylation efficiency.

One-Pot Multistep Synthesis

Integrated Cyclocondensation-Ethynylation

A streamlined approach combines β-diketone formation, cyclocondensation, and ethynylation in a single reactor. For example:

- Acylation of ethyl propiolate with TFAA/TfOH generates an ethynyl-containing β-diketone.

- Cyclocondensation with ethylhydrazine forms the 1-ethylpyrazole-5-carboxylate core.

- In situ iodination at C4 followed by Sonogashira coupling introduces the ethynyl group.

This method reduces purification steps and achieves an overall yield of 65%.

Solvent and Temperature Optimization

Critical parameters include:

- Solvent : Dichloroethane (DCE) improves ethynyl group stability during chlorination.

- Temperature : Maintaining reactions below 70°C prevents decarboxylation of the carboxylic acid moiety.

Purification and Characterization

Chromatographic Separation

Impurities from regiochemical byproducts (e.g., N2-ethyl isomers) necessitate silica gel chromatography using ethyl acetate/hexane (3:7). HPLC analysis confirms >98% purity for final products.

Spectroscopic Validation

- ¹H NMR : Ethynyl protons resonate at δ 2.8–3.1 ppm (triplet, J = 2.6 Hz).

- IR : Sharp absorption at 2100–2120 cm⁻¹ confirms ethynyl C≡C stretching.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Key Methods

| Method | Steps | Overall Yield (%) | Purity (%) |

|---|---|---|---|

| β-Diketone Cyclization | 3 | 65 | 91 |

| Sonogashira Coupling | 2 | 78 | 98 |

| Direct Alkylation | 1 | 83 | 95 |

The Sonogashira coupling route offers superior yield and purity but requires costly palladium catalysts. In contrast, one-pot cyclocondensation is more scalable but less selective.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

Substitution: The ethyl and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols or alkanes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have reported its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a key role in inflammatory responses. This suggests potential applications in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .

Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Its structural similarity to other known anticancer agents enhances its appeal for further research in oncology .

Pharmacological Mechanisms

The pharmacological effects of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, which is crucial for understanding its therapeutic efficacy.

- Receptor Modulation : It may also modulate receptor activity, impacting signaling pathways that are vital for cellular function and disease progression .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

- 4-Ethynyl-1H-pyrazole-3-carboxylic acid

- 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both ethyl and ethynyl groups, which confer distinct reactivity and biological activity compared to its analogs. The ethynyl group, in particular, provides opportunities for further functionalization and interaction with biological targets .

Biological Activity

1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of both ethynyl and carboxylic functionalities within the pyrazole framework. Its chemical formula is CHNO, with a molecular weight of 177.19 g/mol. The presence of these functional groups contributes to its biological activity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Additionally, it has shown potential as a modulator of lactate dehydrogenase (LDH), impacting metabolic pathways in cancer cells .

Inhibition Studies

In vitro studies have demonstrated that this compound inhibits LDH in various cancer cell lines, such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma), showcasing sub-micromolar suppression of cellular lactate output and inhibition of cell growth . This suggests a promising role in cancer therapy.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various models, including carrageenan-induced paw edema in rats. These studies have indicated significant reductions in inflammation, comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Research also highlights its antimicrobial potential. Pyrazole derivatives have been tested against several bacterial strains, including E. coli and S. aureus, showing promising results . The presence of the carboxylic acid moiety is believed to enhance the antimicrobial activity due to its ability to interact with bacterial cell membranes.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Condensation Reactions : Utilizing hydrazines with appropriate carbonyl compounds.

- Cyclization : Involves the formation of the pyrazole ring through cyclization reactions involving ethynyl groups.

These methods allow for variations in yield and purity depending on the specific reagents and conditions used .

Case Study 1: Anticancer Properties

A study conducted on the efficacy of pyrazole derivatives showed that this compound significantly inhibited tumor growth in animal models. The mechanism was linked to its ability to modulate metabolic pathways associated with tumor progression .

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives similar to this compound were screened for COX inhibition. The results revealed that certain modifications could enhance anti-inflammatory activity while maintaining low toxicity profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | Methyl group instead of ethyl | Different biological activity profile |

| 1-Ethyl-1H-pyrazole-5-carboxylic acid | Lacks ethynyl group | Focused on different therapeutic applications |

| 4-Ethynylpyrazole | No carboxylic acid functionality | Primarily studied for material science applications |

The comparative analysis shows that while these compounds share structural similarities, their biological activities can vary significantly based on functional group modifications.

Q & A

Q. What synthetic routes are commonly employed to prepare pyrazole-5-carboxylic acid derivatives like 1-Ethyl-4-ethynyl-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : Pyrazole-5-carboxylic acid derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine can undergo cyclocondensation to form pyrazole esters, which are then hydrolyzed to carboxylic acids under basic conditions . Another approach involves reacting amino-substituted pyrazole esters with acid anhydrides or chlorides to introduce ethynyl or other functional groups . Key steps include purification via column chromatography and characterization using elemental analysis to confirm purity.

Q. How are pyrazole-carboxylic acid derivatives characterized spectroscopically?

- Methodological Answer : Characterization relies on a combination of:

- IR spectroscopy : To identify functional groups (e.g., C≡C stretch at ~2120 cm⁻¹ for ethynyl groups, carboxylic acid O-H stretches at ~2500–3000 cm⁻¹) .

- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., ethyl groups show triplets at ~1.3 ppm and quartets at ~4.3 ppm) .

- Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns (e.g., HRMS for precise mass confirmation) .

- X-ray crystallography : For resolving crystal structures and validating stereochemistry .

Advanced Research Questions

Q. How can computational methods enhance structural and electronic analysis of pyrazole-carboxylic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations are used to predict molecular geometries, frontier molecular orbitals (FMOs), and electrostatic potential maps. For example, DFT studies at the B3LYP/6-31G(d,p) level can correlate experimental NMR/IR data with theoretical values, resolving ambiguities in tautomeric forms or substituent effects . Additionally, computational modeling aids in predicting reactivity sites for further functionalization, such as ethynyl group participation in click chemistry .

Q. What strategies improve synthetic yields of pyrazole-carboxylic acid esters under varying conditions?

- Methodological Answer : Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling for aryl substitutions .

- Solvent systems : Polar aprotic solvents like DMF improve solubility of intermediates, while aqueous/organic biphasic systems facilitate hydrolysis .

- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 1–2 hours) and minimizes side reactions .

- Protecting groups : Ethyl esters are often used to prevent decarboxylation during functionalization steps .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize models (e.g., COX-2 inhibition vs. carrageenan-induced edema for anti-inflammatory activity) and control groups .

- Substituent effects : Compare electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methyl) groups on bioactivity using SAR (Structure-Activity Relationship) studies .

- Metabolic stability : Evaluate pharmacokinetics (e.g., microsomal stability assays) to distinguish intrinsic activity from bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.